
(-)-N-Methylcalycinine; N-Methylfissoldine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-N-Methylcalycinine and N-Methylfissoldine are naturally occurring alkaloids found in certain plant species. These compounds belong to the isoquinoline class of alkaloids, which are known for their diverse biological activities. They are of significant interest in the fields of medicinal chemistry and pharmacology due to their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-N-Methylcalycinine and N-Methylfissoldine typically involves the use of specific precursors and reagents under controlled conditions. The synthetic routes often include steps such as methylation, cyclization, and oxidation. For instance, the methylation of a suitable precursor can be achieved using methyl iodide in the presence of a base like potassium carbonate. Cyclization reactions may involve the use of acidic or basic catalysts to form the isoquinoline ring structure.
Industrial Production Methods
Industrial production of these compounds may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the desired alkaloids. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(-)-N-Methylcalycinine and N-Methylfissoldine undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert them into their respective reduced forms.
Substitution: Substitution reactions, such as N-methylation, can modify the functional groups attached to the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Methyl iodide and other alkyl halides are used for N-methylation reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced isoquinolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(-)-N-Methylcalycinine and N-Methylfissoldine have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They serve as tools for studying biological processes and interactions at the molecular level.
Medicine: Research into their potential therapeutic effects includes studies on their anti-inflammatory, analgesic, and anticancer properties.
Industry: These alkaloids are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (-)-N-Methylcalycinine and N-Methylfissoldine involves their interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compounds can modulate the activity of these targets, leading to various biological effects. For example, they may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
(-)-N-Methylcalycinine and N-Methylfissoldine can be compared with other isoquinoline alkaloids such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Sanguinarine: Exhibits anticancer and antimicrobial activities.
Papaverine: Used as a vasodilator in medical treatments.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potential. The uniqueness of (-)-N-Methylcalycinine and N-Methylfissoldine lies in their distinct molecular interactions and the specific pathways they influence.
Properties
IUPAC Name |
16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-15-19(24-9-23-15)18-16(10)13(20)6-11-5-12(22-2)8-14(21)17(11)18/h5,7-8,13,21H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOMHAXOBRLRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=CC(=C5)OC)O)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
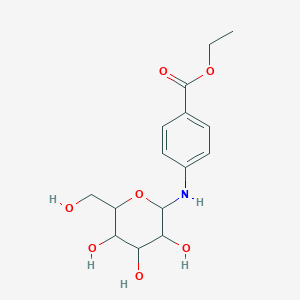
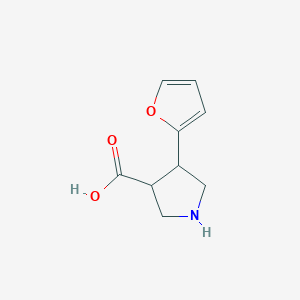

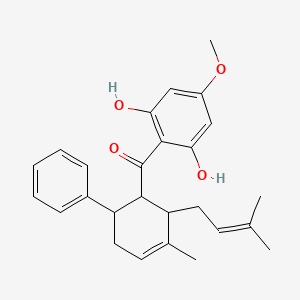
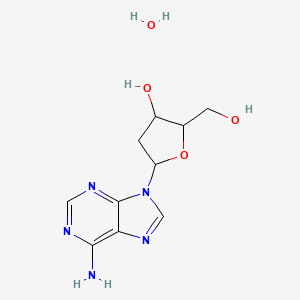
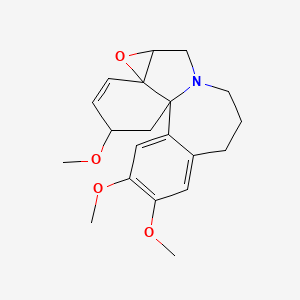
![3-[8,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12320094.png)
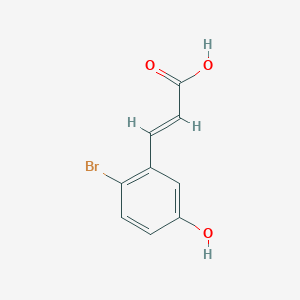
![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)
![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)
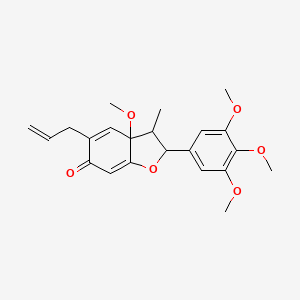
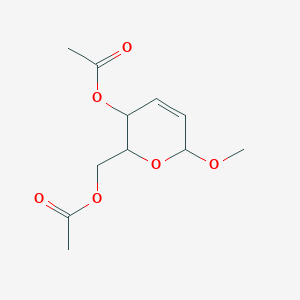
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
